

An In-depth Technical Guide to the Spectroscopic Data of 4-Phenylamino-benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Phenylamino-benzonitrile
Cat. No.:	B1588435

[Get Quote](#)

Introduction

4-Phenylamino-benzonitrile, also known as 4-anilinobenzonitrile or 4-cyanodiphenylamine, is a key organic intermediate in the synthesis of pharmaceuticals, dyes, and complex molecular architectures. Its structure, featuring a nitrile group and a secondary amine bridging two phenyl rings, imparts unique electronic and chemical properties. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a comprehensive and validated structural profile.

The molecular structure for reference is:

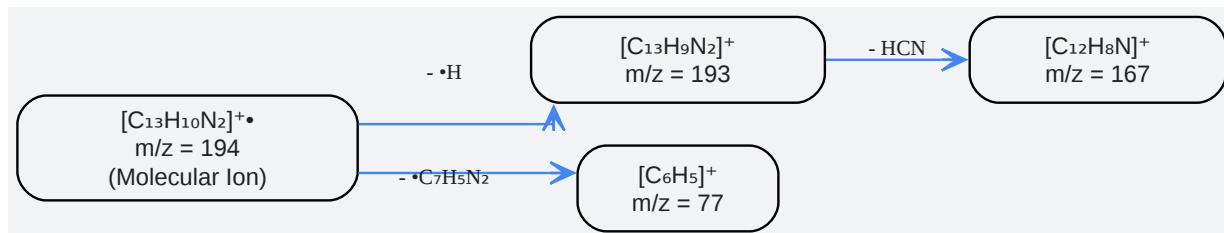
Caption: Molecular Structure of **4-Phenylamino-benzonitrile**.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For a molecule like **4-Phenylamino-benzonitrile**, which is thermally stable and has a relatively low molecular weight, Electron Ionization (EI) is the method of choice. EI is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that offer valuable structural clues.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of **4-Phenylamino-benzonitrile** (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.
- Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC). The solvent is removed under vacuum.
- Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).^[4]
- Fragmentation: The excess energy transferred during ionization causes the unstable molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.^[5]
- Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.


Data Summary & Interpretation

The expected mass spectrum of **4-Phenylamino-benzonitrile** would confirm its molecular identity through the molecular ion and key fragment ions.

Property	Value	Source
Molecular Formula	$C_{13}H_{10}N_2$	[6]
Molecular Weight	194.23 g/mol	[6]
Exact Mass	194.0844 Da	[6]
Key Ions (m/z)	194 ($M^{+\bullet}$), 193 ($[M-H]^+$), 167, 117, 90, 77	Predicted

- Molecular Ion ($M^{+\bullet}$) at m/z 194: The presence of a peak at m/z 194 directly corresponds to the exact mass of the molecule, confirming its elemental formula of $C_{13}H_{10}N_2$. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.^[7]
- $[M-H]^+$ Ion at m/z 193: A very common fragmentation for diphenylamine structures is the loss of a hydrogen atom, often from the amine nitrogen, to form a stable, delocalized cation. This is frequently the base peak in related compounds.

- Fragment at m/z 167: This peak likely arises from the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the $[M-H]^+$ ion, a characteristic fragmentation for aromatic nitriles.
- Fragment at m/z 77: This prominent peak corresponds to the phenyl cation ($[C_6H_5]^+$), resulting from the cleavage of the C-N bond. Its presence is a strong indicator of a phenyl substituent.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is preferred for its simplicity and minimal sample preparation.

- Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to account for atmospheric CO_2 and H_2O , as well as any intrinsic absorbance of the crystal.[8]
- Sample Application: A small amount of the solid **4-Phenylamino-benzonitrile** powder is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal.
- Data Acquisition: The sample is scanned with infrared light over a typical range of $4000-600\text{ cm}^{-1}$. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[9]

Data Summary & Interpretation

The IR spectrum of **4-Phenylamino-benzonitrile** will display characteristic absorption bands confirming its key structural features.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Source
~3350 - 3310	N-H Stretch	Secondary Amine	Weak-Medium	[10][11]
~3100 - 3000	Aromatic C-H Stretch	Aromatic Ring	Medium	[10]
~2240 - 2220	C≡N Stretch (Nitrile)	Aromatic Nitrile	Strong, Sharp	[12]
~1600 & ~1500	C=C Ring Stretch	Aromatic Ring	Medium-Strong	[10]
~1335 - 1250	C-N Stretch	Aromatic Amine	Strong	[11]
~900 - 675	Aromatic C-H Bend (oop)	Substituted Aromatics	Strong	[10]

- N-H Stretch (~3330 cm⁻¹): The presence of a single, relatively weak peak in this region is the hallmark of a secondary amine (R₂NH).[11] This clearly distinguishes it from a primary amine, which would show two peaks.
- C≡N Stretch (~2230 cm⁻¹): A very strong and sharp absorption band in this region is definitive proof of the nitrile functional group. Its position, slightly lower than that for aliphatic nitriles, is due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[12]
- Aromatic C-H and C=C Stretches: Multiple peaks just above 3000 cm⁻¹ (C-H stretch) and at ~1600 and ~1500 cm⁻¹ (C=C ring stretches) confirm the presence of the aromatic rings.[10]
- C-N Stretch (~1280 cm⁻¹): A strong band in this region is characteristic of the stretching vibration of the carbon-nitrogen bond in an aromatic amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Approximately 5-10 mg of **4-Phenylamino-benzonitrile** is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its

excellent solvating power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.

- Referencing: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for chemical shift referencing.[13]
- Instrument Setup: The sample is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming. [14]
- Data Acquisition: Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra. For ^{13}C , proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.

Data Summary: ^1H NMR

- Spectrometer: 400 MHz
- Solvent: CDCl_3
- Reference: TMS at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.46	Doublet (d)	8.4	2H	H-c
7.36	Triplet (t)	8.0	2H	H-g
7.17	Doublet (d)	8.0	2H	H-f
7.13	Triplet (t)	7.2	1H	H-h
6.97	Doublet (d)	8.4	2H	H-b
6.18	Broad Singlet (bs)	-	1H	N-H

(Data sourced from
The Royal Society
of Chemistry[15])

Data Summary: ^{13}C NMR

- Spectrometer: 100 MHz
- Solvent: CDCl_3

- Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ , ppm)	Assignment
147.9	C-d
139.9	C-e
133.7	C-c
129.6	C-g
123.9	C-h
121.1	C-f
119.9	C-a (Nitrile $\text{C}\equiv\text{N}$)
114.8	C-b
101.3	C-a (Ipso-CN)

(Data sourced from The Royal Society of Chemistry[15])

```
graph "NMR_Assignments" {
  layout=neato;
  node [shape=plaintext, fontname="Helvetica", fontsize=12];
  edge [color="#202124"];

  // Atom Definitions with labels
  C_d [label="C-d", pos="0,-2.8!"];
  C_c1 [label="C-c", pos="-1.2,-2.1!"];
  C_b1 [label="C-b", pos="-1.2,-0.7!"];
  C_a_ipso [label="C-a", pos="0,0!"];
  C_b2 [label="C-b", pos="1.2,-0.7!"];
  C_c2 [label="C-c", pos="1.2,-2.1!"];
  H_c1 [label="H-c", pos="-2.2,-2.4!"];
  H_b1 [label="H-b", pos="-2.2,-0.4!"];
  H_b2 [label="H-b", pos="2.2,-0.4!"];
  H_c2 [label="H-c", pos="2.2,-2.4!"];

  N_amine [label="N", pos="0,1.4!"];
  H_amine [label="H", pos="-0.7,1.9!"];
```

```
C_e [label="C-e", pos="0,2.6!"];
C_f1 [label="C-f", pos="-1.2,3.3!"];
C_g1 [label="C-g", pos="-1.2,4.7!"];
C_h [label="C-h", pos="0,5.4!"];
C_g2 [label="C-g", pos="1.2,4.7!"];
C_f2 [label="C-f", pos="1.2,3.3!"];
H_f1 [label="H-f", pos="-2.2,3.0!"];
H_g1 [label="H-g", pos="-2.2,5.0!"];
H_h [label="H-h", pos="0,6.4!"];
H_g2 [label="H-g", pos="2.2,5.0!"];
H_f2 [label="H-f", pos="2.2,3.0!"];

C_nitrile_ipso [label="C-a (Ipso-CN)", pos="0,-4.2!"];
N_nitrile [label="N", pos="0,-5.4!"];
C_nitrile_CN [label="C-a (C≡N)", pos="0,-4.2!"]; // For labeling purposes// Bonds
C_a_ipso -- C_b1; C_a_ipso -- C_b2;
C_b1 -- C_c1; C_b2 -- C_c2;
C_c1 -- C_d; C_c2 -- C_d;
C_a_ipso -- N_amine;
N_amine -- H_amine;
N_amine -- C_e;
C_e -- C_f1; C_e -- C_f2;
C_f1 -- C_g1; C_f2 -- C_g2;
C_g1 -- C_h; C_g2 -- C_h;
C_d -- C_nitrile_ipso;
C_nitrile_ipso -- N_nitrile [style=triple];

// H-bonds
C_c1 -- H_c1; C_b1 -- H_b1;
C_b2 -- H_b2; C_c2 -- H_c2;
C_f1 -- H_f1; C_g1 -- H_g1;
C_h -- H_h; C_g2 -- H_g2;
C_f2 -- H_f2;

}
```

Caption: Proton and Carbon numbering for NMR assignments.

In-depth Interpretation

- ^1H NMR:

- The aromatic region (6.9-7.5 ppm) shows signals integrating to 9 protons, consistent with the nine aromatic protons on the two phenyl rings.
- The signal at 6.18 ppm is a broad singlet, characteristic of an N-H proton, which often undergoes exchange and does not couple with adjacent protons.
- The signals at 7.46 ppm (H-c) and 6.97 ppm (H-b) are doublets, each integrating to 2H. This pattern is classic for a 1,4-disubstituted (para) benzene ring. H-c is deshielded (further downfield) due to the strong electron-withdrawing effect of the adjacent nitrile group. H-b is shielded (further upfield) by the electron-donating effect of the amine nitrogen.
- The signals for the monosubstituted ring (H-f, H-g, H-h) appear as two triplets and a doublet, integrating to 2H, 2H, and 1H respectively. The H-f doublet at 7.17 ppm corresponds to the ortho protons, H-g triplet at 7.36 ppm to the meta protons, and the H-h triplet at 7.13 ppm to the para proton.

- ^{13}C NMR:
 - The spectrum shows 9 distinct signals, indicating some symmetry in the molecule, as there are 13 carbon atoms in total.
 - The signal at 119.9 ppm is assigned to the nitrile carbon ($\text{C}\equiv\text{N}$). The quaternary carbon to which the nitrile is attached (C-a, ipso) is found at 101.3 ppm, significantly shielded.
 - The most downfield signals at 147.9 ppm (C-d) and 139.9 ppm (C-e) are assigned to the quaternary carbons directly bonded to the nitrogen atom. They are deshielded due to the electronegativity of nitrogen.
 - The remaining signals correspond to the protonated aromatic carbons, with their chemical shifts influenced by the electronic effects of the amine and nitrile substituents.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unequivocal characterization of **4-Phenylamino-benzonitrile**. MS confirms the molecular formula and weight. IR spectroscopy validates the presence of the key N-H, $\text{C}\equiv\text{N}$, and aromatic functional groups. Finally, ^1H and ^{13}C NMR spectroscopy provides a detailed map of the molecular skeleton, confirming the connectivity and substitution patterns of the aromatic rings. This self-validating system of analysis ensures the structural integrity and identity of the compound, a critical requirement for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 4-Phenylamino-benzonitrile | C13H10N2 | CID 9964342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epa.gov [epa.gov]
- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 4-Phenylamino-benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588435#spectroscopic-data-of-4-phenylamino-benzonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com